(2S,3S)-2,3-dihydroxy-N,N'-diphenylbutanediamide
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Overview
Description
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by its two hydroxyl groups and two phenyl groups attached to a butanediamide backbone. The stereochemistry of the compound, denoted by (2S,3S), indicates the specific spatial arrangement of its atoms, which is crucial for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester compound using carbonyl reductase from Lactobacillus fermentum can yield the desired product . The reaction conditions often include the use of a hydrogen donor and cofactor, and the process is carried out under controlled temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide may involve large-scale fermentation processes using genetically engineered microorganisms. These processes are designed to be environmentally friendly and cost-effective, with high substrate concentrations and product yields. The use of biocatalysts and engineered bacteria can simplify the production process and make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and amide functional groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, using reagents like alkyl halides or acyl chlorides. These reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols or diamines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: The compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicinal chemistry, (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide is explored for its potential therapeutic properties. It can be used in the design and synthesis of new drugs with specific stereochemical requirements.
Industry: The compound’s unique properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-dihydroxy-N,N’-diphenylbutanediamide: This enantiomer has the opposite stereochemistry and may exhibit different biological and chemical properties.
(2S,3S)-2,3-dihydroxybutanediamide: Lacks the phenyl groups, which can significantly alter its reactivity and applications.
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamine:
Uniqueness
The uniqueness of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide lies in its specific stereochemistry and the presence of both hydroxyl and phenyl groups. These features contribute to its distinct reactivity and make it a valuable compound for various scientific and industrial applications. Its ability to participate in stereoselective reactions and its potential therapeutic properties further highlight its importance in research and development.
Properties
CAS No. |
475115-18-5 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-13(15(21)17-11-7-3-1-4-8-11)14(20)16(22)18-12-9-5-2-6-10-12/h1-10,13-14,19-20H,(H,17,21)(H,18,22)/t13-,14-/m0/s1 |
InChI Key |
RMACBBOFZDWABJ-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)NC2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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